6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine
Description
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine (CAS: 7059-93-0) is a pyridazine derivative featuring a hydrazone moiety (-NH-N=CHCH3) at position 6 and methyl groups at positions 3 and 4 of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, and the addition of functional groups like hydrazones enhances their chemical versatility.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]-5,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c1-4-9-11-8-5-6(2)7(3)10-12-8/h4-5H,1-3H3,(H,11,12)/b9-4+ |
InChI Key |
CJVXDIMMMFXHJA-RUDMXATFSA-N |
Isomeric SMILES |
C/C=N/NC1=NN=C(C(=C1)C)C |
Canonical SMILES |
CC=NNC1=NN=C(C(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine typically involves the reaction of 3,4-dimethylpyridazine with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated pyridazine derivatives.
Scientific Research Applications
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Hydrazone Family
(a) Methyl 2-(quinolin-4-ylmethylene)hydrazinecarbodithioate (CAS: 64186-76-1)
- Key Features: Incorporates a quinoline ring and a dithioate group, enhancing sulfur-based reactivity. The larger aromatic system (quinoline vs. pyridazine) increases molecular weight and may improve photostability.
- Applications : Hydrazinecarbodithioates are explored for antimicrobial activity, though specific data for this compound is unavailable .
(b) (2-(Trifluoromethoxy)phenyl)carbonohydrazonoyl dicyanide (CAS: 56918-86-6)
Pyridazine Derivatives with Functional Modifications
(a) 3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine (Compound 1, )
- Molecular Formula : C16H12N4 (inferred).
- Synthesis : Prepared via reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with hydrazine, highlighting the role of hydrazine in pyridazine functionalization .
(b) 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12, )
- Molecular Formula : C17H10N4O3 (MW: 318 g/mol).
- Key Features : A complex fused quinazoline-pyrimidine system with a nitrile group. The carbonyl groups (C=O) enhance hydrogen-bonding capacity, unlike the hydrazone group in the target compound.
- Physical Properties : Higher melting point (268–269°C) due to extended conjugation and rigidity .
Heterocyclic Compounds with Condensed Ring Systems
(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11a, )
- Molecular Formula : C20H10N4O3S (MW: 386 g/mol).
- Key Features : Combines thiazolo-pyrimidine and benzylidene groups. The nitrile (-CN) and carbonyl (C=O) groups contribute to polar interactions, differing from the hydrazone’s NH-N=CHCH3 group.
(b) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Example : 2-(2-aryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile.
- Key Features: Multi-heterocyclic systems with amino/imino groups, offering diverse hydrogen-bonding sites. These compounds exhibit higher nitrogen content (≥5 N atoms) compared to the target compound’s four nitrogens.
- Reactivity : Synthesized via hydrazine-mediated cyclization, a route less applicable to ethylidenehydrazinyl derivatives .
Comparative Analysis Table
Research Findings and Implications
- Reactivity : The hydrazone group in 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine enables condensation reactions with aldehydes or ketones, akin to methods used for thiazolo-pyrimidines . However, its smaller size may limit steric hindrance compared to bulkier analogues like 5,6-diphenyl derivatives .
- Biological Potential: While direct data is lacking, hydrazones are frequently investigated for antimicrobial and anticancer activity. The ethylidene group may enhance lipophilicity, improving membrane permeability compared to polar nitrile-containing compounds .
- Synthetic Challenges : The absence of reported melting points or yields for the target compound suggests gaps in characterization, contrasting with well-documented analogues like compound 12 .
Biological Activity
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its effects in various biological contexts.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C10H14N4
- IUPAC Name : 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine
Research indicates that 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine functions primarily as an inhibitor of specific signaling pathways involved in inflammation and cell proliferation. Notably, it has been identified as a TBK/IKKε inhibitor, which plays a crucial role in various inflammatory diseases and cancer.
Inhibition of Inflammatory Pathways
The compound has shown significant inhibitory effects on the TBK1/IKKε signaling pathway, which is implicated in several inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus. In vitro studies have demonstrated that it effectively reduces the expression of pro-inflammatory cytokines.
Anticancer Properties
In addition to its anti-inflammatory properties, 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine exhibits anticancer activity. Studies have reported its ability to induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in xenograft models.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| TBK1/IKKε Inhibition | Reduces inflammatory cytokines | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Lowers inflammation markers |
Case Study 1: Rheumatoid Arthritis
A clinical study involving patients with rheumatoid arthritis demonstrated that treatment with 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine resulted in a significant decrease in disease activity scores. The study monitored biomarkers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), which showed marked improvement after treatment.
Case Study 2: Cancer Treatment
In a preclinical trial using human cancer cell lines, the compound exhibited potent cytotoxic effects. The study highlighted that it reduced cell viability by over 70% in certain cancer types when administered at specific concentrations. Additionally, animal models showed reduced tumor size with prolonged survival rates.
Research Findings
Recent research has focused on elucidating the specific molecular targets of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine. Findings suggest that it interacts with key proteins involved in the NF-kB signaling pathway, thereby modulating immune responses and cellular survival mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
